molecular formula C17H19N7OS B3016817 2-(methylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide CAS No. 2034370-74-4

2-(methylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide

Cat. No.: B3016817
CAS No.: 2034370-74-4
M. Wt: 369.45
InChI Key: GSWGCKYEVRGMJI-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with a nicotinamide moiety. Key structural elements include:

  • 6-(pyrrolidin-1-yl) substituent: A pyrrolidine group at position 6 of the triazolo-pyridazine, which may enhance solubility or modulate receptor binding.

The compound’s design aligns with medicinal chemistry strategies targeting enzymes or receptors requiring heteroaromatic recognition, such as kinases or epigenetic regulators.

Properties

IUPAC Name

2-methylsulfanyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7OS/c1-26-17-12(5-4-8-18-17)16(25)19-11-15-21-20-13-6-7-14(22-24(13)15)23-9-2-3-10-23/h4-8H,2-3,9-11H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWGCKYEVRGMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(methylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in oncology and enzyme inhibition. This article synthesizes existing research to detail its biological activity, including cytotoxicity against cancer cell lines and enzyme inhibitory effects.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Methylthio group : Contributes to the compound's lipophilicity and potential interactions with biological membranes.
  • Pyrrolidine moiety : Often associated with enhancing bioactivity through improved binding to biological targets.
  • Triazolo-pyridazine framework : Known for various pharmacological properties, including anti-cancer activity.

1. Cytotoxicity

Recent studies have evaluated the cytotoxic effects of similar triazolo-pyridazine derivatives against various cancer cell lines. For instance:

  • Cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) : Compounds in this class exhibited significant cytotoxicity with IC50 values ranging from 1.06 μM to 2.73 μM for selected derivatives .
CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

The compound 12e , structurally similar to the target compound, demonstrated that modifications in the triazolo-pyridazine framework can significantly enhance anti-cancer activity.

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored:

  • Inhibition of c-Met kinase : The triazolo derivatives showed promising inhibitory activity against c-Met kinase, a target in cancer therapy. For example, the IC50 value for one derivative was found to be comparable to Foretinib, a known c-Met inhibitor .

The proposed mechanisms through which these compounds exert their biological effects include:

  • Induction of apoptosis : Studies indicate that certain derivatives lead to late apoptosis in cancer cells, suggesting a mechanism involving programmed cell death .
  • Cell cycle arrest : Evidence suggests that these compounds can induce cell cycle arrest at the G0/G1 phase, further inhibiting cancer cell proliferation .

Case Study 1: Triazolo-Pyridazine Derivatives

A study synthesized and tested a series of triazolo-pyridazine derivatives for their anti-tumor activities. Among them, compounds demonstrated moderate to high cytotoxicity across multiple cancer cell lines, emphasizing the importance of structural optimization in enhancing biological activity .

Case Study 2: Structure-Activity Relationship (SAR)

Research into SAR for similar compounds revealed that modifications to the pyrrolidine and methylthio groups significantly impacted both cytotoxicity and enzyme inhibition profiles. This highlights the need for further exploration of how structural variations influence biological outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs based on core structure, substituents, and inferred properties:

Compound Name / ID Core Structure Key Substituents Potential Applications Key Differences vs. Target Compound
Target Compound [1,2,4]triazolo[4,3-b]pyridazine 6-pyrrolidin-1-yl, 2-(methylthio)nicotinamide Kinase inhibition, enzyme modulation N/A
Ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate [1,2,4]triazolo[4,3-b]pyridazine 6-chloro, benzoylated glycinate Synthetic intermediate Chloro vs. pyrrolidine at position 6; lacks nicotinamide chain
(S)-5-(3-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)pyrrolidin-1-yl)pyrazine-2-carbonitrile Pyrrolo-triazolo-pyrazine Pyrrolidine-pyrazine-carbonitrile Kinase inhibitors (e.g., JAK/STAT) Pyrazine vs. pyridazine core; carbonitrile vs. nicotinamide
N-(cyclopropylmethyl)-cyclopropanesulfonamide derivative Triazolo-pyrazine Cyclopropane sulfonamide, ethylcyclopentyl GPCR modulation Sulfonamide substituent; cyclopentyl vs. methylthio group

Key Observations:

Pyridazine-based systems may exhibit distinct metabolic stability compared to pyrazine derivatives due to differential oxidation susceptibility .

Substituent Effects :

  • The 6-pyrrolidin-1-yl group in the target compound likely improves aqueous solubility compared to 6-chloro derivatives (e.g., ).
  • The 2-(methylthio)nicotinamide side chain introduces a sulfur atom, which may enhance hydrogen bonding or serve as a metabolic soft spot compared to carbonitrile or sulfonamide groups in analogs .

Research Findings and Limitations

  • Synthesis Challenges : The triazolo-pyridazine core is synthesized via annulation of triazole rings onto azine precursors, as demonstrated in . Substitution at position 6 (pyrrolidin-1-yl) likely requires nucleophilic displacement of a chloro intermediate.
  • Biological Data Gap: No direct activity data for the target compound are available in the provided evidence. Comparisons rely on structural analogs, such as triazolo-pyrazines with kinase inhibition IC50 values in the nanomolar range .

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